11-(6-Chloro-1,3-benzoxazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
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Overview
Description
11-(6-Chloro-1,3-benzoxazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and more . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 11-(6-Chloro-1,3-benzoxazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves the use of 2-aminophenol as a precursor. The synthetic route includes the condensation of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts . Industrial production methods often employ nanocatalysts, metal catalysts, and ionic liquid catalysts to achieve high yields and purity .
Chemical Reactions Analysis
11-(6-Chloro-1,3-benzoxazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
11-(6-Chloro-1,3-benzoxazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential in antimicrobial and antifungal studies.
Medicine: Research indicates its potential as an anticancer agent, particularly in colorectal cancer.
Industry: It is used in the development of new materials with specific pharmacological properties.
Mechanism of Action
The mechanism of action of 11-(6-Chloro-1,3-benzoxazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls . In cancer research, it has been found to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 11-(6-Chloro-1,3-benzoxazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one include other benzoxazole derivatives such as:
- 6-Fluoro-3-methylbenzoxazole
- 2-Amino-5-chlorobenzoxazole
- 7-Methoxybenzoxazole
What sets this compound apart is its unique tricyclic structure, which contributes to its distinct pharmacological properties .
Properties
Molecular Formula |
C18H16ClN3O2 |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
11-(6-chloro-1,3-benzoxazol-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C18H16ClN3O2/c19-13-4-5-14-16(7-13)24-18(20-14)21-8-11-6-12(10-21)15-2-1-3-17(23)22(15)9-11/h1-5,7,11-12H,6,8-10H2 |
InChI Key |
SOOVQGNQMYECIU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C4=NC5=C(O4)C=C(C=C5)Cl |
Origin of Product |
United States |
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